2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol
Overview
Description
2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 2-methoxyethyl group and an ethan-1-ol group
Mechanism of Action
Target of Action
The primary target of 2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the α1-AR, by acting as a ligand . The interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The activation or blockade of α1-ARs affects various biochemical pathways. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily observed in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic implications for various disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Biochemical Analysis
Biochemical Properties
These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Cellular Effects
Compounds with similar structures have been shown to interact with alpha1-adrenergic receptors, which play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Molecular Mechanism
Similar compounds have shown to bind to alpha1-adrenergic receptors, potentially influencing their activation or blockade .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol typically involves the reaction of piperazine with 2-methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with minimal impurities. Quality control measures are implemented to maintain consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethan-1-ol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethan-1-ol: This compound has a similar structure but with a methoxyphenyl group instead of a methoxyethyl group.
2-(4-(2-Aminoethyl)piperazin-1-yl)ethan-1-ol: This compound features an aminoethyl group instead of a methoxyethyl group.
Uniqueness
2-(4-(2-Methoxyethyl)piperazin-1-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group contributes to its solubility and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Properties
IUPAC Name |
2-[4-(2-methoxyethyl)piperazin-1-yl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-13-9-7-11-4-2-10(3-5-11)6-8-12/h12H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGZUBFACSCIOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCN(CC1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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